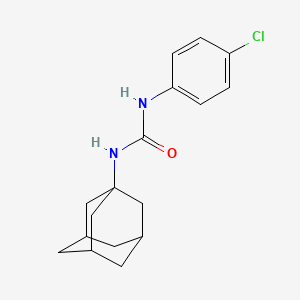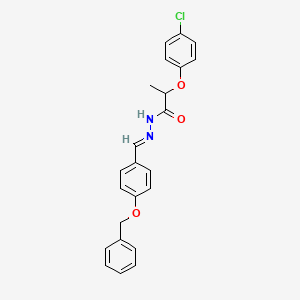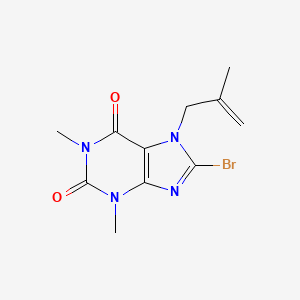
2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group at the 1-position and a methyl group at the 6-position The malononitrile moiety is attached to the quinoline ring through a double bond, making it a conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile typically involves the condensation of 1-ethyl-6-methylquinoline-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photochemistry: It can be used as a photosensitizer in photochemical reactions due to its ability to absorb light and transfer energy.
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it effective in photochemical and electronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific receptors or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Ethyl-2(1H)-quinolinylidene)malononitrile: Lacks the methyl group at the 6-position.
2-(1-Methyl-6-methyl-2(1H)-quinolinylidene)malononitrile: Has a methyl group instead of an ethyl group at the 1-position.
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)acetophenone: Contains an acetophenone moiety instead of malononitrile.
Uniqueness
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both ethyl and methyl groups on the quinoline ring, along with the malononitrile moiety, provides a distinct set of chemical and physical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C15H13N3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(1-ethyl-6-methylquinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H13N3/c1-3-18-14-6-4-11(2)8-12(14)5-7-15(18)13(9-16)10-17/h4-8H,3H2,1-2H3 |
Clé InChI |
XINHKNWFVWHDRL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC1=C(C#N)C#N)C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)
![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)



![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11979382.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)
